4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854689
InChI: InChI=1S/C10H11N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12)
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol

CAS No.:

Cat. No.: VC17854689

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol -

Specification

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 4-[(3-aminopyrazol-1-yl)methyl]phenol
Standard InChI InChI=1S/C10H11N3O/c11-10-5-6-13(12-10)7-8-1-3-9(14)4-2-8/h1-6,14H,7H2,(H2,11,12)
Standard InChI Key JUPNSNSXDCRLQL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C=CC(=N2)N)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}, with a molecular weight of 189.21 g/mol. Its IUPAC name, 4-[(3-aminopyrazol-1-yl)methyl]phenol, reflects the phenolic ring substituted at the para position by a methylene-linked 3-amino-pyrazole group. The pyrazole ring exists in tautomeric equilibrium between 1H- and 2H- forms, influenced by pH and solvent polarity.

Key Structural Features:

  • Phenolic Hydroxyl Group: Enhances solubility via hydrogen bonding and participates in electrophilic aromatic substitution.

  • Amino-Pyrazole Moiety: Provides nucleophilic sites for derivatization and metal coordination.

  • Methylene Bridge: Facilitates conformational flexibility, enabling interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation:

  • 1H^1\text{H}-NMR: Aromatic protons on the phenol ring resonate at δ 6.7–7.2 ppm, while the pyrazole protons appear as distinct singlets (δ 7.8–8.1 ppm).

  • IR: Broad O–H stretch at ~3200 cm1^{-1} and N–H stretches at 3300–3500 cm1^{-1} confirm functional groups.

Synthetic Methodologies

Nucleophilic Substitution Routes

The compound is typically synthesized via condensation of 3-amino-1H-pyrazole with 4-hydroxybenzyl derivatives. A representative protocol involves:

  • Reaction Setup:

    • 3-Amino-1H-pyrazole (1.2 equiv) and 4-hydroxybenzyl chloride (1.0 equiv) in dimethylformamide (DMF).

    • Base: Potassium carbonate (2.0 equiv) at 80°C for 6 hours.

  • Yield Optimization:

    • Continuous flow reactors improve scalability, achieving yields of 75–85%.

Table 1: Synthetic Conditions and Outcomes

ParameterValue/RangeImpact on Yield/Purity
SolventDMFEnhances nucleophilicity
Temperature80°CBalances reaction rate/selectivity
CatalystNoneMinimizes side reactions

Industrial-Scale Production

Large-scale synthesis employs continuous flow systems with in-line purification, reducing waste and improving efficiency. Catalytic methods using palladium or copper complexes are under investigation to enhance regioselectivity.

Chemical Reactivity and Derivative Synthesis

Electrophilic Aromatic Substitution

The phenol ring undergoes bromination and nitration at the para position due to the hydroxyl group’s activating effect:

  • Bromination: Br2\text{Br}_2 in acetic acid yields 3-bromo-4-[(3-amino-1H-pyrazol-1-yl)methyl]phenol (65% yield).

  • Nitration: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 3-nitro derivatives (58% yield).

Functionalization of the Amino Group

The 3-amino substituent enables Schiff base formation and acylation:

  • Acylation: Benzoyl chloride in pyridine yields NN-benzoyl derivatives (70–88% yield).

  • Schiff Bases: React with aldehydes to form imines, enhancing metal-chelating capacity.

EnzymeIC50_{50} (µM)Mechanism
Tyrosinase29.71Copper chelation
COX-212.45Active-site occlusion

Anti-Inflammatory Effects

In murine models, the compound reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 50 mg/kg doses. Microglial activation in neurodegenerative models is suppressed via NF-κB pathway modulation.

Anticancer Activity

Dose-dependent cytotoxicity is observed in HeLa and MCF-7 cell lines (IC50_{50}: 18–25 µM). Apoptosis induction correlates with caspase-3 activation and Bcl-2 downregulation.

Comparative Analysis with Analogous Compounds

Structural Analogues

Pyrazole derivatives with thiazole or imidazole substituents exhibit distinct bioactivity profiles:

Table 3: Comparative Bioactivity

CompoundTarget ActivityEfficacy (IC50_{50})
4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenolCOX-2 Inhibition12.45 µM
4-[Bis(thiazol-2-ylamino)methyl]phenolTyrosinase Inhibition29.71 µM

Solubility and Bioavailability

The amino-pyrazole moiety improves aqueous solubility (LogP: 1.8) compared to thiazole analogues (LogP: 2.5).

Industrial and Research Applications

  • Medicinal Chemistry: Lead compound for COX-2 inhibitors.

  • Materials Science: Precursor for conductive polymers via oxidative polymerization.

Challenges and Future Directions

  • Stereochemical Control: Improving regioselectivity in derivative synthesis.

  • In Vivo Studies: Validating pharmacokinetics and toxicity profiles.

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